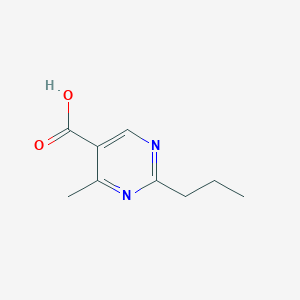

4-Methyl-2-propylpyrimidine-5-carboxylic acid

説明

4-Methyl-2-propylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its anticonvulsant properties and is used in various pharmaceutical applications . The compound has a molecular formula of C9H12N2O2 and a molecular weight of 180.2 g/mol .

特性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

4-methyl-2-propylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-3-4-8-10-5-7(9(12)13)6(2)11-8/h5H,3-4H2,1-2H3,(H,12,13) |

InChIキー |

HOYUGWMJWOQSCH-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NC=C(C(=N1)C)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of 4-methyl-2-propylpyrimidine with a carboxylating agent under controlled conditions to form the carboxylic acid derivative .

Industrial Production Methods

In industrial settings, the production of 4-Methyl-2-propylpyrimidine-5-carboxylic acid may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Methyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrimidine ring allows for substitution reactions, particularly at the methyl and propyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated pyrimidine derivatives.

科学的研究の応用

4-Methyl-2-propylpyrimidine-5-carboxylic acid is utilized in various scientific research fields:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Used in the development of pharmaceuticals and agrochemicals

作用機序

The mechanism of action of 4-Methyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and inhibit certain ion channels, thereby exerting its anticonvulsant effects .

類似化合物との比較

Similar Compounds

- 2-Methyl-4-propylpyrimidine-5-carboxylic acid

- 4-Methyl-2-butylpyrimidine-5-carboxylic acid

- 4-Methyl-2-propylpyrimidine-6-carboxylic acid

Uniqueness

4-Methyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its anticonvulsant activity and potential therapeutic applications make it a valuable compound in pharmaceutical research .

生物活性

4-Methyl-2-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by its unique structural features, including a methyl group at the 4-position, a propyl group at the 2-position, and a carboxylic acid functional group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The molecular formula for this compound is CHNO, with a molecular weight of approximately 180.20 g/mol.

Antimicrobial Activity

Research indicates that 4-Methyl-2-propylpyrimidine-5-carboxylic acid exhibits significant antimicrobial properties. Several studies have evaluated its effectiveness against various bacterial strains, demonstrating promising results.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria, indicating strong antimicrobial activity .

- Minimum Bactericidal Concentration (MBC) : The MBC values were found to be between 3.91 µg/mL and 62.5 µg/mL, suggesting a lethal effect against certain strains .

Comparative Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |

| Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |

| Escherichia coli ATCC 25922 | 125 | >1000 |

These results highlight the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, 4-Methyl-2-propylpyrimidine-5-carboxylic acid has been investigated for its anticancer effects.

Research Insights

- Cell Line Testing : The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability based on metabolic activity. The results indicated that certain derivatives of this compound exhibited significant anticancer activity compared to standard chemotherapeutic agents like Doxorubicin .

Anticancer Efficacy Table

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| 4-Methyl-2-propylpyrimidine-5-carboxylic acid | MCF-7 | Not specified |

| Doxorubicin | MCF-7 | Reference |

The exact IC values for the compound were not specified in the available literature but indicate a need for further investigation into its anticancer mechanisms and efficacy.

The biological activity of 4-Methyl-2-propylpyrimidine-5-carboxylic acid is thought to involve interactions with specific molecular targets, such as enzymes or receptors involved in microbial resistance and cancer cell proliferation. These interactions may modulate various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。